N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide
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Overview
Description
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide is a structurally intriguing compound, boasting a fusion of cyclopropane and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide often begins with the preparation of key intermediates, including cyclopropanecarboxylic acid and the pyrroloquinoline precursor. The reaction conditions typically involve cyclization and amidation processes under carefully controlled temperatures and pH levels. Catalysts and reagents such as palladium or platinum complexes might be employed to facilitate these reactions.
Industrial Production Methods
In an industrial context, the production of this compound is scaled up using high-efficiency synthesis routes. The process optimization focuses on cost-efficiency, yield maximization, and minimizing environmental impact. Techniques such as continuous flow synthesis and high-throughput screening of reaction conditions are commonly utilized.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo a variety of chemical reactions, including:
Oxidation: Conversion of the tetrahydroquinoline moiety into more oxidized forms.
Reduction: Transformation of the keto group into alcohols or other reduced states.
Substitution: Particularly nucleophilic substitutions at the cyclopropane ring and quinoline nitrogen.
Common Reagents and Conditions
Reagents such as hydrogen gas for reduction reactions, oxidizing agents like potassium permanganate or chromium trioxide, and nucleophiles like amines or thiols are frequently used. Reaction conditions vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products typically include oxidized or reduced derivatives of the original compound, substituted cyclopropanes, and functionalized quinolines. Each product retains a significant portion of the compound's original structure, ensuring the preservation of key functionalities.
Scientific Research Applications
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: Utilized as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a molecular probe in various biological assays.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and cancers.
Industry: Employed in the development of advanced materials and catalytic systems.
Mechanism of Action
The compound's mechanism of action involves intricate interactions with molecular targets such as enzymes and receptors. It may function by binding to active sites, altering protein conformations, or modulating signal transduction pathways. The cyclopropane and quinoline moieties play a crucial role in these interactions, enhancing the compound's specificity and potency.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide
Cyclopropanecarboxamide derivatives
Highlighting Uniqueness
Compared to its analogs, N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide stands out due to its unique combination of structural elements, which confer distinct chemical reactivity and biological activity. The presence of both the cyclopropane and quinoline units in a single molecule allows for versatile applications and novel mechanistic pathways.
In essence, the compound this compound represents a fascinating entity in the realm of chemical and biological research, with vast potential for future discoveries and innovations.
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-13-8-11-7-12(16-15(19)9-3-4-9)6-10-2-1-5-17(13)14(10)11/h6-7,9H,1-5,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMPRDUZMFQBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4CC4)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51088131 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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